Cetrimide

Catalog No.
S562635
CAS No.
1119-97-7
M.F
C17H38N.Br
C17H38BrN
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimide

CAS Number

1119-97-7

Product Name

Cetrimide

IUPAC Name

trimethyl(tetradecyl)azanium;bromide

Molecular Formula

C17H38N.Br
C17H38BrN

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1

InChI Key

CXRFDZFCGOPDTD-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Synonyms

C14QAC, Catrimox-14, myristyl trimethylammonium bromide, TDTMA cpd, tetradecyl-trimethylammonium bromide, tetradecyltrimethylammonium, tetradecyltrimethylammonium bromide, tetradecyltrimethylammonium chloride, tetradecyltrimethylammonium hydroxide, tetradecyltrimethylammonium iodide, tetradecyltrimethylammonium mesylate, tetradecyltrimethylammonium oxalate, trimethyl tetradecyl ammonium bromide, trimethyltetradecylammonium bromide, TTAB cpd

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Antimicrobial Activity:

Cetrimide possesses significant broad-spectrum antimicrobial activity against various bacteria, fungi, and viruses []. This property makes it a valuable tool in research related to:

  • Microbiology: Studies investigating the mechanisms of action of cetrimide against different microorganisms, including its ability to disrupt cell membranes and denature proteins [].
  • Antimicrobial resistance: Research exploring the potential of cetrimide as a combination therapy with other antibiotics to combat the emergence of resistant pathogens [].
  • Public health: Studies evaluating the efficacy of cetrimide-based formulations for disinfection and decontamination in healthcare settings [].

Biofilm Disruption:

Biofilms are complex communities of microorganisms embedded in a self-produced extracellular matrix, posing significant challenges in healthcare and various industries. Cetrimide exhibits biofilm-disrupting properties, making it a valuable research tool in:

  • Medical microbiology: Studies investigating the effectiveness of cetrimide in disrupting biofilms formed by pathogenic bacteria on medical devices and implants [].
  • Food science: Research exploring the use of cetrimide-based sanitizers to prevent biofilm formation on food processing equipment and surfaces.
  • Environmental science: Studies evaluating the potential of cetrimide to control biofilms in water treatment systems and industrial settings.

Drug Delivery and Gene Transfection:

Cetrimide's ability to interact with cell membranes makes it a potential candidate for drug delivery and gene transfection applications in research. This includes:

  • Nanoparticle development: Research exploring the use of cetrimide-coated nanoparticles to improve drug delivery efficacy and target specific cell types.
  • Gene therapy: Studies investigating the potential of cetrimide to facilitate the delivery of genetic material into cells for therapeutic purposes.

Cetrimide, also known as alkyltrimethylammonium bromide, is a quaternary ammonium compound that serves primarily as an antiseptic. It is a mixture of three quaternary ammonium compounds: tetradonium bromide, cetrimonium bromide, and laurtrimonium bromide. Cetrimide was first developed by Imperial Chemical Industries and marketed under the brand name Cetavlon. It is commonly used in a 1-3% solution for cleaning wounds and has applications in various medical and cosmetic products due to its antibacterial and antifungal properties .

Cetrimide functions as a surfactant, which means it can reduce surface tension in liquids, allowing it to penetrate biological membranes effectively. This property enhances its antiseptic capabilities by disrupting microbial cell membranes, leading to cell lysis and death .

Cetrimide's antiseptic activity primarily stems from its interaction with bacterial and viral membranes. The positively charged head group of Cetrimide disrupts the negatively charged phospholipid bilayer of the membrane, leading to leakage of cellular contents and ultimately cell death []. Additionally, Cetrimide might interact with proteins and other cellular components, further contributing to its antimicrobial effects.

  • Skin Irritation: Prolonged use or application on sensitive skin can cause irritation, redness, or dryness [].
  • Eye Irritation: Contact with eyes can cause stinging and discomfort [].
  • Accidental Ingestion: Ingestion can cause nausea, vomiting, and gastrointestinal discomfort.
  • Incompatibility with other medications: Cetrimide might interact with some medications, reducing their absorption.

Cetrimide dissociates in aqueous solutions into a relatively large cation and a smaller inactive anion. The cation is primarily responsible for its surface activity and antimicrobial effects. The mechanism involves the alteration of membrane permeability in bacteria, allowing essential cellular constituents to leak out, ultimately resulting in cell death .

In addition to its antimicrobial action, cetrimide can participate in various

Cetrimide exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria and some Gram-negative bacteria. It is particularly effective against Staphylococcus aureus and Escherichia coli but has limited efficacy against bacterial spores and certain resistant strains like Mycobacterium tuberculosis .

While it is generally safe for topical use, cetrimide can cause irritant contact dermatitis in some individuals, especially with prolonged exposure or improper application. Symptoms may include pruritus, burning sensations, and skin rashes .

Cetrimide can be synthesized through the quaternization of tertiary amines with alkyl halides. The general synthesis involves the following steps:

  • Formation of the Quaternary Ammonium Compound: A long-chain alkyl amine (e.g., tetradecylamine) reacts with methyl iodide or another suitable alkyl halide.
  • Purification: The product is typically purified through recrystallization or distillation methods to remove unreacted materials and byproducts.

The reaction can be summarized as follows:

R NH2+R XR N CH 3 3+X\text{R NH}_2+\text{R X}\rightarrow \text{R N CH 3 3}+\text{X}^-

Where R is the long-chain alkyl group, R' is a methyl group, and X is the halogen (bromine or iodine) used for quaternization .

Cetrimide has diverse applications across several fields:

  • Medical Use: Primarily used as a topical antiseptic for wound cleansing and treatment of infections.
  • Cosmetics: Incorporated into hair conditioners and skin care products due to its surfactant properties.
  • Industrial Use: Employed in formulations for disinfectants and sanitizers.
  • Research: Utilized in studies involving micelle formation and surfactant behavior in solutions .

Cetrimide shares similarities with several other quaternary ammonium compounds. Below are comparisons highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Cetrimonium BromideQuaternary AmmoniumAntisepticBroad-spectrum activity against Gram-positive bacteria
Cetrimonium ChlorideQuaternary AmmoniumAntisepticGenerally less irritating than cetrimide
Benzalkonium ChlorideQuaternary AmmoniumDisinfectantMore effective against viruses but less effective against spores
Behentrimonium ChlorideQuaternary AmmoniumHair conditionerHigher lipid solubility; better conditioning properties

Cetrimide's unique combination of surfactant properties and antimicrobial efficacy makes it particularly valuable in medical applications compared to other similar compounds .

Physical Description

Dry Powder
Solid; [Sigma-Aldrich MSDS]
White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

335.21876 g/mol

Monoisotopic Mass

335.21876 g/mol

Heavy Atom Count

19

Melting Point

247.5 °C

UNII

8483H94W1E

Related CAS

10182-92-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 633 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 633 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 630 of 633 companies with hazard statement code(s):;
H302 (18.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (14.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (89.05%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (14.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (10.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (15.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AJ - Quaternary ammonium compounds
D08AJ04 - Cetrimide
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC01 - Cetrimide

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1119-97-7
8044-71-1

Wikipedia

Tetradonium bromide

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Preservative

General Manufacturing Information

Not Known or Reasonably Ascertainable
1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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